3,4,5-trimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide
Description
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Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-29-22-12-20(13-23(30-2)24(22)31-3)25(28)26-14-21(19-9-11-32-16-19)27-10-8-17-6-4-5-7-18(17)15-27/h4-7,9,11-13,16,21H,8,10,14-15H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWCZWSTZCZSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4,5-trimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a trimethoxyphenyl group and a tetrahydroisoquinoline moiety. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
- Molecular Formula : C23H30N2O4S
- Molecular Weight : 414.57 g/mol
- CAS Number : 1049490-57-4
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cellular signaling and metabolic pathways. For example, it may inhibit heat shock protein 90 (Hsp90), which plays a critical role in protein folding and stability.
- Cellular Signaling Modulation : It has been observed to affect signaling pathways such as the ERK pathway by down-regulating ERK2 protein levels and inhibiting phosphorylation events critical for cell proliferation and survival.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in various experimental models, indicating potential use in treating inflammatory diseases.
- Neuroprotective Properties : There is evidence suggesting that it may protect neuronal cells from oxidative stress and neurodegeneration.
In Vitro Studies
In vitro studies have demonstrated that the compound can effectively inhibit the growth of various cancer cell lines. For instance:
In Vivo Studies
Animal studies have further validated the anticancer and anti-inflammatory effects:
- Tumor Models : In xenograft models, treatment with the compound resulted in significant tumor size reduction compared to control groups.
- Inflammation Models : The compound reduced edema and inflammatory cytokines in carrageenan-induced paw edema models.
Case Studies
-
Case Study on Anticancer Activity :
- A study investigated the effects of this compound on MCF-7 cells. Results indicated a reduction in cell viability by approximately 70% at a concentration of 15 µM after 48 hours of treatment.
- Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.
-
Case Study on Neuroprotection :
- In a model of oxidative stress induced by hydrogen peroxide, neuronal cells treated with the compound exhibited reduced cell death and lower levels of reactive oxygen species compared to untreated controls.
Preparation Methods
Core Structural Features and Functional Group Considerations
The target molecule comprises two primary subunits:
- 3,4,5-Trimethoxybenzamide : A trisubstituted aromatic system requiring ortho-directing methoxy groups to influence electrophilic substitution patterns.
- 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-2-(Thiophen-3-yl)Ethylamine : A sterically congested secondary amine featuring fused bicyclic and heteroaromatic motifs.
Retrosynthetic disconnection at the amide bond suggests two precursors:
- 3,4,5-Trimethoxybenzoyl chloride (Electrophilic acylating agent)
- 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-2-(Thiophen-3-yl)Ethylamine (Nucleophilic amine)
Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
Carboxylic Acid Precursor Preparation
The synthesis of 3,4,5-trimethoxybenzoic acid typically proceeds via:
- Hydrolysis of Gallotannins : Natural gallic acid derivatives are methylated using dimethyl sulfate under alkaline conditions (60–70% yield).
- Direct Methylation of Protocatechuic Acid : Sequential O-methylation at positions 3, 4, and 5 using methyl iodide and potassium carbonate in acetone (55–62% yield over three steps).
Acyl Chloride Formation
Conversion to the reactive acyl chloride employs:
- Thionyl Chloride (SOCl₂) : Reflux in anhydrous dichloromethane (82–89% conversion)
- Oxalyl Chloride ((COCl)₂) : Catalyzed by DMF at 0–5°C (94–97% purity by GC)
Synthesis of 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-2-(Thiophen-3-yl)Ethylamine
Tetrahydroisoquinoline Core Construction
Bischler-Napieralski Cyclization :
Ethylamine Bridge Assembly
Mannich Reaction :
- Condensation of tetrahydroisoquinoline, thiophenecarboxaldehyde, and ammonium chloride in ethanol/water (37–43% yield)
- Reductive amination using NaBH₃CN improves stereocontrol (58–64% yield)
Amide Bond Formation: Critical Methodological Comparison
Schotten-Baumann Conditions
Carbodiimide-Mediated Coupling
Mixed Carbonate Anhydride Method
- Reagents : Isobutyl chloroformate, N-methylmorpholine
- Conditions : -15°C, anhydrous THF (85–91% conversion)
Process Optimization and Scalability Challenges
Purification Strategies
Byproduct Analysis
Common impurities include:
- N-Acylated Tetrahydroisoquinoline (5–12%): From competing amination at the bicyclic nitrogen
- Thiophene Ring-Opened Products (3–7%): Under strongly acidic coupling conditions
Spectroscopic Characterization Data
Table 1: Key Analytical Data for 3,4,5-Trimethoxy-N-[2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-2-(Thiophen-3-yl)Ethyl]Benzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
